molecular formula C18H27NO3 B021952 N-[(4-Hydroxy-3-methoxyphenyl)methyl]-8-methyl-6-nonenamide CAS No. 7553-53-9

N-[(4-Hydroxy-3-methoxyphenyl)methyl]-8-methyl-6-nonenamide

Cat. No. B021952
CAS RN: 7553-53-9
M. Wt: 305.4 g/mol
InChI Key: YKPUWZUDDOIDPM-UHFFFAOYSA-N
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Description

The compound N-[(4-Hydroxy-3-methoxyphenyl)methyl]-8-methyl-6-nonenamide is a subject of interest in various fields of chemistry due to its unique structural and chemical properties. This interest spans from its synthesis, molecular structure analysis, to its chemical and physical properties. However, direct studies on this specific compound are scarce; thus, insights are drawn from research on structurally similar compounds.

Synthesis Analysis

Synthesis of similar compounds often involves condensation reactions, where precursors like methoxyphenyl derivatives and aldehydes react to form Schiff bases. These bases are pivotal intermediates in synthesizing complex molecules, including N-[(4-Hydroxy-3-methoxyphenyl)methyl]-8-methyl-6-nonenamide analogs (Yathirajan et al., 2007).

Molecular Structure Analysis

Structural analysis through methods like X-ray diffraction and density functional theory (DFT) provides insights into the molecular geometry, confirming the planarity or non-planarity of the molecules and the presence of key functional groups (Ajibade & Andrew, 2021).

Chemical Reactions and Properties

The chemical reactivity of compounds structurally similar to N-[(4-Hydroxy-3-methoxyphenyl)methyl]-8-methyl-6-nonenamide is influenced by the presence of methoxy and other substituents. These groups affect electron density, influencing reactions such as nucleophilic substitutions and condensations (Campaigne & Abe, 1975).

Physical Properties Analysis

The physical properties, including melting points, solubility, and crystalline structure, are crucial for understanding the compound's behavior under different conditions. These properties are often determined using spectroscopic methods and crystallography (Demir et al., 2015).

Chemical Properties Analysis

Chemical properties, like acidity, basicity, and reactivity towards other chemical reagents, are pivotal. These properties can be elucidated through experimental studies and computational chemistry methods, providing insights into the compound's potential applications and reactions (Ram & Goel, 1996).

Scientific Research Applications

  • Antioxidant Properties : A structurally similar compound, 3-acetoxy-2-methyl-N-(4-methoxyphenyl) benzamide, was found to have promising antioxidant properties, as evidenced by DPPH free radical scavenging tests (Demir et al., 2015).

  • Phenylphenalenone Biosynthesis : 4'-Methoxycinnamic acid, a related compound, acts as a precursor for phenylphenalenone biosynthesis in certain plants, contributing to their unique carbon skeletons (Hidalgo et al., 2015).

  • Antimicrobial Activity : Derivatives of a similar compound demonstrated significant antimicrobial activity, highlighting their potential in developing new antibacterial and antifungal agents (Chaudhari, 2012).

  • Corrosion Inhibition : Research indicates that organic compounds including those structurally similar to N-[(4-Hydroxy-3-methoxyphenyl)methyl]-8-methyl-6-nonenamide can effectively inhibit corrosion of low carbon steel in acidic environments (Khalifa & Abdallah, 2011).

  • Capsaicin Metabolism : Studies have shown that the metabolism of capsaicinoids involves the hydroxylation of their side chains, which is crucial for detoxifying pharmacologically active substances like capsaicin and its metabolites (Surh et al., 1995).

  • Pharmaceutical Applications : Capsaicin, a compound related to N-[(4-Hydroxy-3-methoxyphenyl)methyl]-8-methyl-6-nonenamide, has been synthesized for potential pharmaceutical use, indicating the relevance of similar compounds in medicinal chemistry (Wang Jia-ning, 2012).

Safety And Hazards

N-[(4-Hydroxy-3-methoxyphenyl)methyl]-8-methyl-6-nonenamide is the active ingredient in many pepper sprays and has a role as a lachrymator .

properties

IUPAC Name

N-[(4-hydroxy-3-methoxyphenyl)methyl]-8-methylnon-6-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO3/c1-14(2)8-6-4-5-7-9-18(21)19-13-15-10-11-16(20)17(12-15)22-3/h6,8,10-12,14,20H,4-5,7,9,13H2,1-3H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKPUWZUDDOIDPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C=CCCCCC(=O)NCC1=CC(=C(C=C1)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40859357
Record name N-[(4-Hydroxy-3-methoxyphenyl)methyl]-8-methylnon-6-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40859357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4-Hydroxy-3-methoxyphenyl)methyl]-8-methyl-6-nonenamide

CAS RN

7553-53-9
Record name N-[(4-Hydroxy-3-methoxyphenyl)methyl]-8-methylnon-6-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40859357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
76
Citations
PG Hoffman, MC Lego, WG Galetto - Journal of Agricultural and …, 1983 - ACS Publications
A rapid, reverse-phase high pressure liquid chromatographic method is presented that will identify and quantitate the major heat principles (capsaicinoids) in red pepper products. The …
Number of citations: 212 pubs.acs.org
JL Uppu, VS Challa, D Bhattula, GMN Vegi… - Pharmacognosy …, 2018 - journals.lww.com
Background: Memecylon sisparense Gamble (MSG) belongs to Melastomataceae family, having a wide range of pharmacological activities such as antioxidant, hepatoprotective, and …
Number of citations: 1 journals.lww.com
VE Mendizábal, ML Orliac… - European journal of …, 2001 - Elsevier
In rat isolated mesenteric beds, anandamide induced a concentration-dependent reduction (0.01–50 μM) of the contractile responses elicited by bolus administration of noradrenaline. …
Number of citations: 31 www.sciencedirect.com
NT Nyberg, H Baumann, L Kenne - Magnetic Resonance in …, 2001 - Wiley Online Library
The design and use of a system consisting of a disposable solid‐phase extraction cartridge coupled to an NMR flow‐probe (SPE–NMR) is demonstrated. Fractions obtained from high‐…
K Ohnuki, S Niwa, S Maeda, N Inoue… - Bioscience …, 2001 - jstage.jst.go.jp
We investigated the effect of CH-19 Sweet, a nonpungent cultivar of red pepper, on body temperature and oxygen consumption in humans. CH-19 Sweet was given to 11 healthy …
Number of citations: 166 www.jstage.jst.go.jp
SB Cho, HI Moon, JM Kim, CH Lee… - 한국미생물학회 학술대회 …, 2012 - dbpia.co.kr
Recent expansions of molecular biological methods to study microbial communities have detected unexpected high diversity and complexity of bacteria community in the harsh …
Number of citations: 0 www.dbpia.co.kr
S Choi, W Park - 한국미생물학회 학술대회논문집, 2012 - dbpia.co.kr
Recent expansions of molecular biological methods to study microbial communities have detected unexpected high diversity and complexity of bacteria community in the harsh …
Number of citations: 0 www.dbpia.co.kr
A Cho, H Noh, HS Lim, J Oh, SG Hong… - 한국미생물학회 학술대회 …, 2012 - dbpia.co.kr
Recent expansions of molecular biological methods to study microbial communities have detected unexpected high diversity and complexity of bacteria community in the harsh …
Number of citations: 0 www.dbpia.co.kr
SM Ko, JO Kim, MJ Oh, J Kwon, D Kim - 한국미생물학회 학술대회논문집, 2011 - dbpia.co.kr
Rhodococcus sp. strain DK17 can metabolize various benzene derivatives by degrading them through a common pathway initiated by o-xylene dioxygenase, a ring-oxidizing …
Number of citations: 0 www.dbpia.co.kr
K Ohnuki, S Haramizu, K Oki, T Watanabe… - Bioscience …, 2001 - jstage.jst.go.jp
We investigated the effects of a single oral administra-tion of capsiate, which is found in the fruits of a non-pungent cultivar of pepper, CH-19 Sweet, and has the same structure as …
Number of citations: 221 www.jstage.jst.go.jp

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